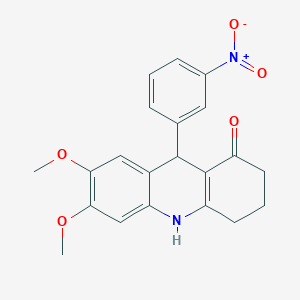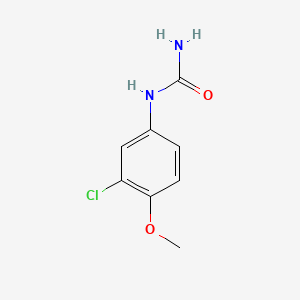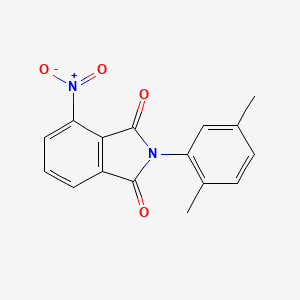![molecular formula C26H34N2O7 B12488065 Ethyl 2-(morpholin-4-yl)-5-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12488065.png)
Ethyl 2-(morpholin-4-yl)-5-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(morpholin-4-yl)-5-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate is a complex organic compound that features a morpholine ring, a benzoate ester, and a triethoxyphenyl group
Métodos De Preparación
The synthesis of Ethyl 2-(morpholin-4-yl)-5-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate typically involves multi-step organic reactions. The process may start with the preparation of the benzoate ester, followed by the introduction of the morpholine ring and the triethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
Ethyl 2-(morpholin-4-yl)-5-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Aplicaciones Científicas De Investigación
Ethyl 2-(morpholin-4-yl)-5-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(morpholin-4-yl)-5-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can be complex and may require further research to fully elucidate.
Comparación Con Compuestos Similares
Ethyl 2-(morpholin-4-yl)-5-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate can be compared with similar compounds, such as:
- Ethyl (2-((4-(4-morpholinyl)-3-nitrobenzoyl)amino)-1,3-thiazol-4-yl)acetate
- 2-(3-Methoxy-phenyl)-1-morpholin-4-yl-ethanethione These compounds share structural similarities but may differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its combination of the morpholine ring, benzoate ester, and triethoxyphenyl group, which may confer distinct chemical and biological activities.
Propiedades
Fórmula molecular |
C26H34N2O7 |
|---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
ethyl 2-morpholin-4-yl-5-[(3,4,5-triethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C26H34N2O7/c1-5-32-22-15-18(16-23(33-6-2)24(22)34-7-3)25(29)27-19-9-10-21(28-11-13-31-14-12-28)20(17-19)26(30)35-8-4/h9-10,15-17H,5-8,11-14H2,1-4H3,(H,27,29) |
Clave InChI |
KEMQJNWEGLTVFH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]benzenesulfonohydrazide](/img/structure/B12487987.png)
![ethyl 4-({[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)piperidine-1-carboxylate](/img/structure/B12487993.png)

![2-[(6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12488008.png)
![(2E)-3-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]prop-2-enoic acid](/img/structure/B12488014.png)
![2,2,2-trichloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B12488020.png)
![N-(2-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B12488024.png)

![2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-1,2-dihydroisoquinoline](/img/structure/B12488039.png)
![N-(3,5-dichlorophenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide](/img/structure/B12488043.png)
![2-chloro-N-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}acetamide](/img/structure/B12488045.png)

![Ethyl 5-{[(3-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12488056.png)
![[4-(3-hydroxy-7,7-dimethyl-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid](/img/structure/B12488058.png)
